molecular formula C25H22N2O5 B2466141 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-60-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2466141
CAS No.: 850905-60-1
M. Wt: 430.46
InChI Key: NXCRXHKOFPPGPN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative of significant interest in pharmacological research. The compound features a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a privileged scaffold in medicinal chemistry known for enhancing pharmacological properties, linked via an ether-oxygen bridge to a 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline core . Compounds containing the benzo[d][1,3]dioxole moiety have demonstrated a range of promising biological activities in research settings, including potential anticancer properties by inducing apoptosis in cancer cells through caspase pathway activation, and anti-inflammatory effects through the downregulation of key inflammatory mediators such as TNF-α . The structural features of this compound, particularly the acetamide linkage and the tetrahydroisoquinoline scaffold, make it a valuable candidate for hit-to-lead optimization in drug discovery. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly investigating the role of the 2-benzyl substituent on the tetrahydroisoquinoline nitrogen, which can influence potency and selectivity against various biological targets . This product is intended for research purposes only and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-24(26-18-9-10-22-23(13-18)32-16-31-22)15-30-21-8-4-7-20-19(21)11-12-27(25(20)29)14-17-5-2-1-3-6-17/h1-10,13H,11-12,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRXHKOFPPGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential pharmacological properties. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4}, and it features multiple functional groups that may contribute to its biological activity. The presence of the dioxole and tetrahydroisoquinoline structures suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit antimicrobial properties. Studies have shown that derivatives of this structure can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against drug-resistant strains.

2. Anticancer Properties
The tetrahydroisoquinoline derivatives are noted for their anticancer activities. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

3. Neuroprotective Effects
Certain derivatives have shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus; showed significant inhibition at low concentrations.
Study 2 Assessed anticancer activity in breast cancer cell lines; induced apoptosis and reduced cell viability significantly.
Study 3 Evaluated neuroprotective effects in a mouse model of Parkinson's disease; decreased dopaminergic neuron loss and improved motor function.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Interaction with Receptors : It may bind to receptors involved in neurotransmission or immune response.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : K-16 (62% yield) and Compound 28 (84% yield) demonstrate higher yields compared to thiazole derivatives (e.g., 27% for Compounds 55 and 84), likely due to fewer steric hindrances in coupling reactions .
  • Scaffold Diversity: Replacing the tetrahydroisoquinolin core (K-16) with benzimidazole (Compound 28) or thiazole (Compounds 55, 84) alters target specificity. For example, Compound 28 inhibits indoleamine 2,3-dioxygenase-1 (IDO1), a cancer immunotherapy target, while K-16 modulates plant growth .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Profiles

Compound ID Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) Key Bioactivity
K-16 315.3 3.2 12.5 (DMSO) Root elongation (EC₅₀ = 0.05 µM)
Compound 28 398.4 4.1 8.2 (DMSO) IDO1 inhibition (IC₅₀ = 0.18 µM)
Compound 55 534.0 5.3 <1 (DMSO) Antiproliferative (GI₅₀ = 2.4 µM)

Key Observations:

  • Lipophilicity : Thiazole derivatives (e.g., Compound 55, LogP = 5.3) exhibit higher lipophilicity than K-16 (LogP = 3.2), correlating with reduced aqueous solubility .

Structure-Activity Relationship (SAR) Trends

Benzodioxole Position : The 5-position of benzodioxole (common across all analogues) is critical for π-π stacking interactions in target binding .

Heterocyclic Core: Tetrahydroisoquinolin (K-16): Facilitates auxin receptor binding via planar aromatic stacking . Benzimidazole (Compound 28): Enhances IDO1 inhibition through hydrophobic interactions with heme cofactors .

Substituent Effects : Electron-withdrawing groups (e.g., chloro in Compound 55) improve metabolic stability but reduce solubility .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step reactions, typically involving condensation of the benzo[d][1,3]dioxol-5-yl moiety with tetrahydroisoquinoline derivatives. Key steps include:

  • Coupling reactions using triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate amide bond formation .
  • Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
  • Final characterization using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize in vitro assays to evaluate interactions with common pharmacological targets:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the tetrahydroisoquinoline core’s known activity .
  • Cell viability assays (e.g., MTT) to assess cytotoxicity, leveraging structural analogs with anti-inflammatory or anticancer properties .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

Low yields often arise from inefficient coupling or side reactions. Mitigation strategies include:

  • Solvent optimization : Replace DMF with dimethyl sulfoxide (DMSO) to improve solubility of aromatic intermediates .
  • Temperature control : Use reflux conditions for exothermic steps to minimize byproducts .
  • Purification techniques : Employ column chromatography with gradient elution for intermediates, validated via TLC .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies may stem from poor bioavailability or metabolite interference. Address this by:

  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution using LC-MS/MS .
  • Metabolite identification : Use hepatic microsome assays to identify active/inactive derivatives .
  • Structural analogs : Compare results with compounds sharing the benzo[d][1,3]dioxole group but differing in substituents .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Focus on modular modifications:

  • Vary the benzyl group on the tetrahydroisoquinoline core to alter lipophilicity and target binding .
  • Replace the dioxole ring with bioisosteres (e.g., methylenedioxy vs. trifluoromethyl) to assess electronic effects .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like orexin receptors .

Q. What methods are recommended for identifying the compound’s molecular targets?

Combine experimental and computational approaches:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells using RNA-seq .
  • Proteomic analysis : Utilize thermal shift assays to identify proteins with altered stability upon compound binding .

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